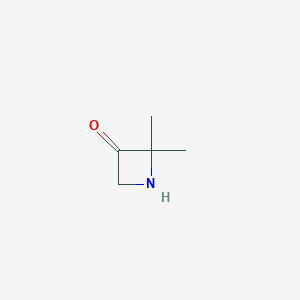
2,2-Dimethylazetidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylazetidin-3-one: is a four-membered lactam with the molecular formula C₅H₉NO It is a derivative of azetidinone, characterized by the presence of two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium amide in liquid ammonia can yield this compound. Another method involves the reduction of 2,2-dimethyl-3-oxobutanenitrile using lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 2,2-Dimethylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions result in various N-substituted azetidinones.
科学的研究の応用
2,2-Dimethylazetidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
類似化合物との比較
- 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one
- 1-Benzoylazetidin-3-one
- 1-t-Butyl-2,2-dimethylazetidin-3-one
Comparison: 2,2-Dimethylazetidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
特性
分子式 |
C5H9NO |
|---|---|
分子量 |
99.13 g/mol |
IUPAC名 |
2,2-dimethylazetidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-5(2)4(7)3-6-5/h6H,3H2,1-2H3 |
InChIキー |
DUOQLFIRTVLKHS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


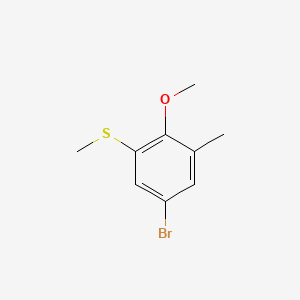
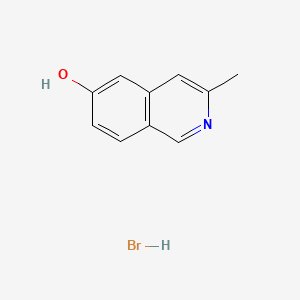

![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
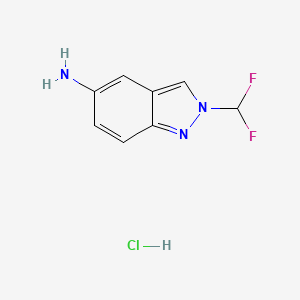
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
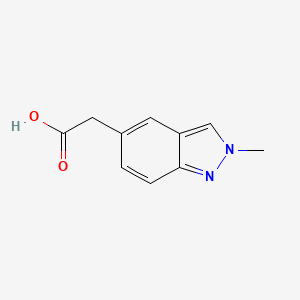
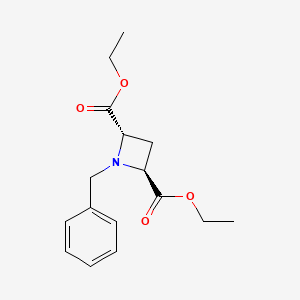
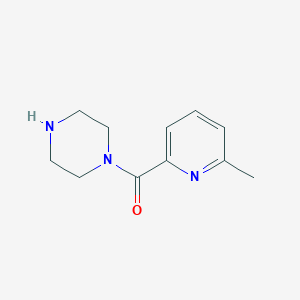

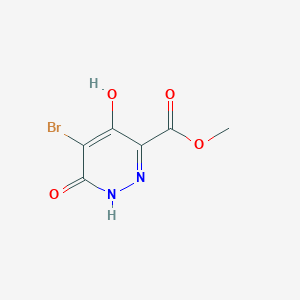
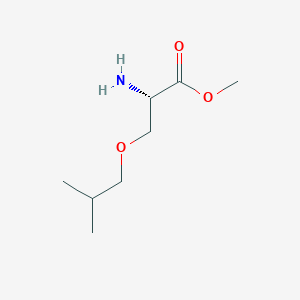
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)

